Cas no 55279-87-3 (3-[(3α,4aR)-1α-(Furan-3-yl)tetradecahydro-3,5,6-trioxo-4bβ,7,7,11aα-tetramethylfuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9aα-yl]propenoic acid methyl ester)

3-[(3α,4aR)-1α-(Furan-3-yl)tetradecahydro-3,5,6-trioxo-4bβ,7,7,11aα-tetramethylfuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9aα-yl]propenoic acid methyl ester structure
55279-87-3 structure
Product Name:3-[(3α,4aR)-1α-(Furan-3-yl)tetradecahydro-3,5,6-trioxo-4bβ,7,7,11aα-tetramethylfuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9aα-yl]propenoic acid methyl ester
Numero CAS:55279-87-3
MF:C27H30O9
MW:498.521708965302
CID:385263
Update Time:2024-02-29

3-[(3α,4aR)-1α-(Furan-3-yl)tetradecahydro-3,5,6-trioxo-4bβ,7,7,11aα-tetramethylfuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9aα-yl]propenoic acid methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoicacid, 3-[(1S,3aS,4aR,4bR,6aR,9aS,9bR,11aS)-1-(3-furanyl)dodecahydro-4b,7,7,11a-tetramethyl-3,5,6-trioxofuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9a(9H)-yl]-, methyl ester, (2Z)-
    • 3-[(3α,4aR)-1α-(Furan-3-yl)tetradecahydro-3,5,6-trioxo-4bβ,7,7,11aα-tetramethylfuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9aα-yl]propenoic acid methyl ester
    • 2-Propenoicacid, 3-[1-(3-furanyl)dodecahydro-4b,7,7,11a-tetramethyl-3,5,6-trioxofuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9a(9H)-yl]-, methyl ester, [1S-[1a,3aa,4aS*,4bb,6aa,9aa(Z),9ba,11aa]]-
    • Dehydroatalantin
    • Furo[3',4':5,6]naphth[2,1-c]oxireno[d]pyran, obacunoic acid deriv.
    • Obacunoicacid, 4-deoxy-4,19-epoxy-6-oxo-, methyl ester
    • CID 101281327
    • 4-Deoxy-4,19-epoxy-6-oxoobacunoic acid methyl
    • 2-Propenoic acid, 3-[(1S,3aS,4aR,4bR,6aR,9aS,9bR,11aS)-1-(3-furanyl)dodecahydro-4b,7,7,11a-tetramethyl-3,5,6-trioxofuro[3',4':5,6]naphth[2,1-c]oxireno[d]pyran-9a(9H)-yl]-, methyl ester, (2Z)-
    • Inchi: 1S/C27H30O9/c1-23(2)18-17(29)19(30)25(4)15(26(18,13-34-23)10-7-16(28)32-5)6-9-24(3)20(14-8-11-33-12-14)35-22(31)21-27(24,25)36-21/h7-8,10-12,15,18,20-21H,6,9,13H2,1-5H3/b10-7+/t15?,18?,20-,21?,24-,25-,26-,27+/m0/s1
    • Chiave InChI: LDDPNRPNOHWFQH-XVHSPFGVSA-N
    • Sorrisi: O1C2C(=O)O[C@@H](C3=COC=C3)[C@]3(C)CCC4[C@]5(/C=C/C(=O)OC)COC(C)(C)C5C(C([C@@]4(C)[C@]132)=O)=O

Proprietà calcolate

  • Massa esatta: 498.189
  • Massa monoisotopica: 498.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 4
  • Complessità: 1090
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 122
  • XLogP3: 1.076
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司